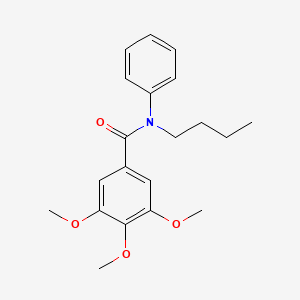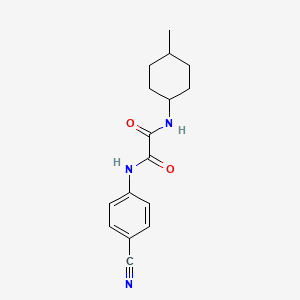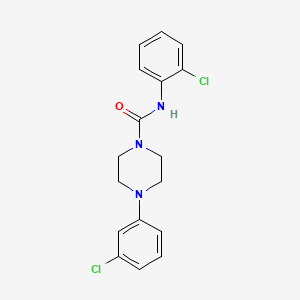![molecular formula C13H11F3N4O2S B4397220 4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4397220.png)
4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Vue d'ensemble
Description
4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as TFB-TAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. TFB-TAM is a small molecule that has been synthesized and studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in various cellular processes. This compound has also been shown to inhibit the activity of the kinase CK2, which is involved in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of HDACs by this compound has been shown to result in the induction of cell differentiation and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is its small size, which allows it to penetrate cells and tissues easily. This compound is also stable and can be synthesized in high purity and yield. However, one of the limitations of this compound is its specificity, as it may inhibit multiple enzymes and proteins, making it difficult to determine its specific target in a cellular context.
Orientations Futures
There are several future directions for the study of 4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of research is the development of new drugs based on this compound. This compound can be used as a starting point for the development of new compounds with improved pharmacological properties. Another area of research is the identification of the specific targets of this compound in a cellular context. This will help to elucidate the mechanism of action of this compound and its potential applications in various fields of research. Finally, this compound can be used as a tool in chemical biology research to study the function of specific proteins and enzymes.
Applications De Recherche Scientifique
4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in various fields of research. One of the primary areas of research for this compound is in the development of new drugs. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been studied for its potential use as a tool in chemical biology research, where it can be used to probe the function of specific proteins and enzymes.
Propriétés
IUPAC Name |
4-(propanoylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S/c1-2-9(21)17-8-5-3-7(4-6-8)10(22)18-12-20-19-11(23-12)13(14,15)16/h3-6H,2H2,1H3,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHGKXVZYUZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4397137.png)



![N-[(4-chlorophenyl)sulfonyl]phenylalaninamide](/img/structure/B4397166.png)

![ethyl 4-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4397185.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4397192.png)



![N-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4397221.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397233.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4397236.png)